molecular formula C3H11NOSi B8551099 N-Hydroxy-1,1,1-trimethylsilanamine CAS No. 61012-71-3

N-Hydroxy-1,1,1-trimethylsilanamine

Cat. No.: B8551099
CAS No.: 61012-71-3
M. Wt: 105.21 g/mol
InChI Key: RBVFKMBFVHRPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silanamines are widely used as intermediates in organic synthesis, catalysts, and surface-modifying agents due to their Lewis basicity and hydrolytic stability .

Properties

CAS No.

61012-71-3

Molecular Formula

C3H11NOSi

Molecular Weight

105.21 g/mol

IUPAC Name

N-trimethylsilylhydroxylamine

InChI

InChI=1S/C3H11NOSi/c1-6(2,3)4-5/h4-5H,1-3H3

InChI Key

RBVFKMBFVHRPCU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key silanamine derivatives differ in substituents on nitrogen and silicon, impacting their reactivity and applications:

Compound Name Substituents on N Substituents on Si Molecular Formula Molecular Weight (g/mol) Key References
N-Hydroxy-1,1,1-trimethylsilanamine -OH -CH₃ (3 groups) C₃H₁₁NOSi ~117.2 (estimated) Inferred
N,N-Diethyl-1,1,1-trimethylsilanamine -C₂H₅ (2 groups) -CH₃ (3 groups) C₇H₁₉NSi 145.32
N-Allyl-1,1,1-trimethylsilanamine -CH₂CH=CH₂ -CH₃ (3 groups) C₆H₁₅NSi 129.28
N-Phenyl-1,1,1-trimethylsilanamine -C₆H₅ -CH₃ (3 groups) C₉H₁₅NSi 165.31

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The hydroxy group in this compound is electron-withdrawing, likely reducing nitrogen’s Lewis basicity compared to N,N-diethyl or N-allyl derivatives, which have electron-donating alkyl groups .
  • Hydrolytic Stability : Alkyl-substituted silanamines (e.g., N,N-diethyl) exhibit moderate hydrolytic stability, while hydroxy or aryl substituents may increase susceptibility to hydrolysis due to enhanced polarity .

Thermodynamic and Physical Properties

Enthalpy of vaporization (ΔHvap) and boiling points vary with substituent size and polarity:

Compound Name ΔHvap (kJ/mol) Boiling Point (°C) State at Room Temperature References
N,N-Diethyl-1,1,1-trimethylsilanamine 37.96 ± 0.8 Not reported Liquid
N-Allyl-1,1,1-trimethylsilanamine Not reported Estimated 150–180 Liquid
N-Phenyl-1,1,1-trimethylsilanamine Not reported >200 Liquid

Note: N-Hydroxy derivatives are expected to have higher boiling points due to hydrogen bonding, though experimental data is lacking.

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